molecular formula C4H9NO B3429255 2-(Vinyloxy)ethanamine CAS No. 7336-29-0

2-(Vinyloxy)ethanamine

Cat. No.: B3429255
CAS No.: 7336-29-0
M. Wt: 87.12 g/mol
InChI Key: CEYHHQSTMVVZQP-UHFFFAOYSA-N
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Description

2-(Vinyloxy)ethanamine is an organic compound with the molecular formula C4H9NO It is characterized by the presence of a vinyloxy group (-O-CH=CH2) attached to an ethanamine backbone

Scientific Research Applications

2-(Vinyloxy)ethanamine has several applications in scientific research:

Safety and Hazards

2-(Vinyloxy)ethanamine is classified as an extremely flammable gas and contains gas under pressure; it may explode if heated . It causes serious eye irritation and is harmful if inhaled . It may also cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(Vinyloxy)ethanamine are not fully understood. It is known that the presence of an amino group in an alkyl vinyl ether somewhat lowers the latter’s activity in reaction with cyclopentadiene . This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood. It is known that this compound and vinyl acetate react together in several different ways, depending on the reaction conditions

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well documented. It is known that the yield of the monoadduct is raised by an increase in the excess of vinyl ether and in the reaction time . This suggests that the effects of this compound may change over time in laboratory settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Vinyloxy)ethanamine can be synthesized through several methods. One common approach involves the reaction of ethanolamine with acetylene in the presence of a base such as potassium hydroxide or sodium hydroxide. This reaction typically occurs under pressure and at elevated temperatures to facilitate the formation of the vinyloxy group .

Another method involves the transvinylation of ethanolamine with vinyl ethers or esters in the presence of mercury salts.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of catalysts and optimized reaction conditions is crucial to achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Vinyloxy)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Acylation: N-acetyl-2-(vinyloxy)ethylamine and related derivatives.

    Polymerization: Copolymers with varying properties depending on the monomers used.

    Diene Synthesis: Mono- and diadducts with cyclopentadiene.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Vinyloxy)ethanamine is unique due to its ability to undergo a wide range of chemical reactions, making it versatile for various applications. Its vinyloxy group provides reactivity that is not present in similar compounds with different substituents, allowing for the formation of diverse derivatives and polymers .

Properties

IUPAC Name

2-ethenoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-2-6-4-3-5/h2H,1,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYHHQSTMVVZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26568-78-5
Details Compound: Ethanamine, 2-(ethenyloxy)-, homopolymer
Record name Ethanamine, 2-(ethenyloxy)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26568-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80985366
Record name 2-(Ethenyloxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80985366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7336-29-0, 6680-12-2
Record name 2-Aminoethyl vinyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7336-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Ethenyloxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80985366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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